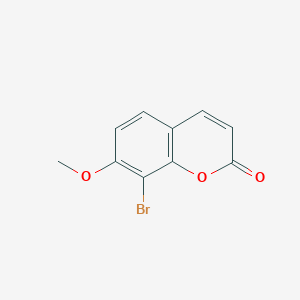

8-Bromo-7-methoxycoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-7-4-2-6-3-5-8(12)14-10(6)9(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPBGDLPWVIBIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=O)O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169283 | |

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172427-05-3 | |

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172427053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-7-methoxycoumarin: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-methoxycoumarin is a halogenated derivative of the naturally occurring compound 7-methoxycoumarin, also known as herniarin. Coumarins, a class of benzopyrones, are widely recognized for their diverse pharmacological activities. The introduction of a bromine atom at the C8 position of the 7-methoxycoumarin scaffold can significantly influence its physicochemical properties and biological activity, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound.

Chemical Properties and Structure

Structure

The core structure of this compound consists of a benzene ring fused to a pyran-2-one ring, characteristic of the coumarin scaffold. A methoxy group (-OCH3) is attached at the C7 position, and a bromine atom (-Br) is substituted at the C8 position.

Chemical Structure of this compound:

Caption: 2D structure of this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related coumarin structures, the following characteristic spectral features can be anticipated:

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons on the benzene and pyrone rings, a singlet for the methoxy group protons. The bromine atom will influence the chemical shifts of adjacent protons. |

| ¹³C NMR | Carbonyl carbon of the lactone, aromatic carbons, and the methoxy carbon. The carbon attached to the bromine will show a characteristic shift. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration of the lactone ring, C-O-C stretching vibrations, and aromatic C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of CO, CH3, and Br. |

Experimental Protocols

Synthesis of this compound

A direct and detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general method for the bromination of coumarins can be adapted. One common method involves the electrophilic substitution of a coumarin derivative with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or chloroform.[3]

A plausible synthetic route would start from 7-methoxycoumarin. The bromination would likely occur at the C6 or C8 position, as these are activated by the electron-donating methoxy group. Separation of the resulting isomers would be necessary to isolate the desired 8-bromo product.

General Experimental Workflow for Bromination:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While the biological activities of many coumarin derivatives have been extensively studied, specific research on the biological effects and signaling pathways of this compound is limited. However, studies on related compounds provide valuable insights into its potential therapeutic applications.

A study on various 8-substituted 7-methoxycoumarins demonstrated their potential as anti-tumor-promoting agents by inhibiting the activation of the Epstein-Barr virus early antigen. This suggests that modifications at the C8 position can significantly impact the biological activity of the 7-methoxycoumarin scaffold.

Furthermore, the parent compound, 8-methoxycoumarin, has been shown to enhance melanogenesis through the MAPK signaling pathway. This pathway is a critical regulator of various cellular processes, including cell growth, differentiation, and apoptosis. It is plausible that this compound could also modulate this or other signaling pathways.

Hypothetical Signaling Pathway Modulation:

Based on the activity of the parent compound, a potential mechanism of action for this compound could involve the modulation of key cellular signaling pathways, such as the MAPK pathway. Further research is required to elucidate the specific targets and downstream effects of the 8-bromo derivative.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This compound is a synthetic coumarin derivative with potential for further investigation in medicinal chemistry and drug development. While a comprehensive dataset of its physicochemical and biological properties is not yet available, this guide provides a summary of the current knowledge based on related compounds. Further experimental studies are necessary to fully characterize its chemical properties, optimize its synthesis, and elucidate its specific biological mechanisms of action and signaling pathways. The information presented here serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and other halogenated coumarins.

References

Synthesis of 8-Bromo-7-methoxycoumarin and its Derivatives: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a comprehensive overview of the synthesis of 8-Bromo-7-methoxycoumarin and its derivatives, detailing experimental protocols, quantitative data, and reaction pathways.

Core Synthesis Strategies

The synthesis of this compound and its derivatives primarily involves the construction of the coumarin core, followed by functionalization, such as bromination and derivatization at various positions. Key reactions employed in the synthesis of the coumarin scaffold include the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.[1]

A common precursor for the synthesis of 7-methoxycoumarin derivatives is 7-methoxy-4-methylcoumarin. This can be synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate, followed by methylation of the hydroxyl group.[2] Subsequent bromination can then be achieved to introduce a bromine atom onto the coumarin ring system.

Synthesis of this compound Derivatives

A documented approach for synthesizing a derivative of this compound starts from ethyl 8-methoxycoumarin-3-carboxylate.[3] This starting material can be further functionalized and subsequently brominated.

Synthesis of 5-Bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide

One notable derivative, 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide, has been synthesized and characterized.[3] The synthesis involves the condensation of ethyl 8-methoxycoumarin-3-carboxylate with 2-aminophenol, followed by bromination.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide.

Experimental Protocols

General Procedure for the Bromination of Coumarin Derivatives

The bromination of coumarin derivatives can be achieved using bromine in glacial acetic acid. The following is a general protocol adapted from the synthesis of 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide.[3]

Materials:

-

Substituted coumarin derivative

-

Bromine (Br₂)

-

Glacial Acetic Acid (AcOH)

Procedure:

-

Dissolve the coumarin derivative in glacial acetic acid.

-

Add bromine to the solution.

-

Stir the reaction mixture at 60 °C for 5-10 minutes.

-

Continue stirring at room temperature for 2 hours.

-

After the reaction is complete, the product can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

-

The crude product can be purified by recrystallization.

Synthesis of N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide

This intermediate is synthesized by the condensation of ethyl 8-methoxycoumarin-3-carboxylate with 2-aminophenol.[3]

Materials:

-

Ethyl 8-methoxycoumarin-3-carboxylate

-

2-Aminophenol

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of ethyl 8-methoxycoumarin-3-carboxylate and 2-aminophenol is refluxed in dimethylformamide (DMF) for 3 hours.

-

After cooling, the reaction mixture is poured into water.

-

The precipitated product is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide.

| Compound | Yield (%) | Melting Point (°C) |

| 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide | 63 | 325 |

Table 1: Yield and melting point of 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide.[3]

Spectroscopic Data

The structure of the synthesized compounds is confirmed by various spectroscopic methods.

5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide: [3]

-

IR (KBr) νmax (cm-1): 3426 (br, OH), 3189 (NH), 1747, 1715 (C=O), 1611, 1585 (C=C), 1210, 1107, 1031 (C-O).

-

¹H NMR (DMSO-d₆) δ (ppm): 3.93, 3.97 (s, 3H, OCH₃ of two isomers), 6.97–7.64 (m, 6H, Ar-H), 8.39, 8.57 (s, 2H, H-4 of coumarin ring of two isomers), 8.84, 9.02 (s, 1H, phenolic OH of two isomers), 11.11, 11.39 (s, 1H, NH of amide group of two isomers).

General Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound derivatives is outlined below.

Caption: General experimental workflow for coumarin derivative synthesis.

References

8-Bromo-7-methoxycoumarin CAS number and molecular weight

This technical guide provides a comprehensive overview of 8-Bromo-7-methoxycoumarin, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this document compiles its known physicochemical properties and draws upon data from closely related brominated coumarins to offer insights into its synthesis and potential biological relevance.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO₃ | [1] |

| Molecular Weight | 255.06 g/mol | [1] |

| CAS Number | Not Available |

Synthesis of Brominated Methoxycoumarins: An Exemplary Protocol

While a direct experimental protocol for the synthesis of this compound is not detailed in the available literature, the synthesis of analogous compounds, such as 5-bromo-8-methoxycoumarin derivatives, provides a viable procedural framework. The following is a representative methodology based on the synthesis of similar structures.

General Procedure for Bromination of Methoxycoumarins

The bromination of a methoxycoumarin scaffold can be achieved using bromine in a suitable solvent like glacial acetic acid. The reaction typically proceeds at an elevated temperature with stirring.

Materials:

-

Starting Methoxycoumarin Derivative

-

Bromine (Br₂)

-

Glacial Acetic Acid (AcOH)

Protocol:

-

Dissolve the starting methoxycoumarin derivative in glacial acetic acid.

-

While stirring, add bromine to the solution.

-

Heat the reaction mixture, for instance, to 60°C, and maintain stirring for a period of 2 hours.

-

After the reaction is complete, cool the mixture.

-

The brominated product can then be isolated and purified using standard techniques such as filtration and recrystallization.

For a more detailed example, the synthesis of 5-bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide involves the reaction of the parent carboxamide with bromine in glacial acetic acid.[2]

Potential Biological Activity and Signaling Pathways

Specific studies detailing the biological activity and associated signaling pathways of this compound are not prevalent. However, research on the broader class of coumarins and other substituted 8-methoxycoumarins offers valuable insights into its potential pharmacological profile.

Coumarin derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. For instance, various 8-substituted 7-methoxycoumarins have been investigated for their anti-tumor-promoting activities.

It is plausible that this compound could modulate inflammatory pathways. Other methoxycoumarin derivatives have been shown to inhibit key signaling cascades such as the NF-κB and MAPK pathways, which are central to the inflammatory response. Further research is necessary to elucidate the specific biological targets and mechanisms of action for this compound.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate a generalized experimental workflow for the synthesis of brominated methoxycoumarins and a relevant signaling pathway potentially modulated by such compounds.

References

The Biological Activity of 8-Bromo-7-methoxycoumarin: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are widely recognized for their diverse and significant pharmacological properties. The strategic functionalization of the coumarin scaffold, particularly through halogenation and methoxylation, has been a key strategy in medicinal chemistry to modulate and enhance biological activity. This technical guide focuses on the biological potential of 8-Bromo-7-methoxycoumarin. While direct and extensive research on this specific molecule is emerging, this document synthesizes the substantial body of evidence from structurally related analogues—chiefly other brominated and methoxy-substituted coumarins—to build a comprehensive profile of its anticipated activities. This guide covers potential anticancer, antimicrobial, and enzyme-inhibiting properties, details relevant experimental methodologies, and visualizes key cellular signaling pathways and laboratory workflows. The data presented herein are intended to serve as a foundational resource for researchers investigating this promising compound.

Anticipated Biological Activities

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to exhibit a range of biological effects, with anticancer activity being the most prominent. The presence of the methoxy group at the C7 position and a bromine atom at the C8 position on the coumarin ring are critical determinants of its potential efficacy and mechanism of action.

Anticancer Activity

The coumarin nucleus is a well-established scaffold for the development of cytotoxic agents. The introduction of a bromine atom, a lipophilic and electron-withdrawing group, is known to enhance the anticancer potential of many heterocyclic compounds. This is often attributed to improved membrane permeability and interaction with biological targets.

Quantitative data from closely related bromo-methoxycoumarin derivatives strongly suggest potent cytotoxic effects against various cancer cell lines. For instance, studies on 5-bromo-8-methoxycoumarin derivatives have demonstrated significant inhibitory activity against both breast and liver cancer cells.

Table 1: Cytotoxicity of 5-Bromo-8-methoxycoumarin Derivatives Against Breast Cancer Cell Lines

| Compound Reference | Cell Line | IC50 (µM) |

| 5-Bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide (Compound 8) | MCF-7 | > 50 |

| 5-Bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid (Compound 9) | MCF-7 | > 50 |

| Reference compound (Staurosporine) | MCF-7 | 4.086 |

| 5-Bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide (Compound 8) | MDA-MB-231 | > 50 |

| 5-Bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid (Compound 9) | MDA-MB-231 | > 50 |

| Reference compound (Staurosporine) | MDA-MB-231 | 7.03 |

| Data synthesized from a study on novel 3-substituted 8-methoxycoumarin derivatives.[1] |

Table 2: Cytotoxicity of a 5-Bromo-8-methoxycoumarin Derivative Against Liver Cancer Cell Line

| Compound Reference | Cell Line | IC50 (µM) |

| 5-Bromo-8-methoxycoumarin-3-carboxamide (Compound 5) | HepG2 | 0.9 |

| Reference compound (Staurosporine) | HepG2 | 8.4 |

| This data highlights that bromination at the C5 position of the 8-methoxycoumarin scaffold can lead to a significant increase in cytotoxic activity.[2][3] |

Table 3: Comparative Cytotoxicity of Other Brominated Coumarin Derivatives

| Compound Reference | Substitution | Cell Line | LD50 / IC50 (µM) |

| 4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (Compound 6) | 6-Bromo | A549 (Lung) | > 100 |

| 4-(6,8-dibromo-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 8) | 6,8-Dibromo | A549 (Lung) | > 100 |

| These results from other brominated coumarins provide additional context on the role of bromine in modulating cytotoxicity.[4][5][6] |

Signaling Pathways in Cancer

The anticancer activity of coumarin derivatives is often mediated through their interaction with critical intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most likely targets for this compound.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[7][8] Inhibition of this pathway is a key strategy in cancer therapy. Structurally related coumarins have been shown to exert their pro-apoptotic effects by downregulating the activity of key proteins in this cascade, such as p-PI3K and p-Akt.[3] It is hypothesized that this compound could similarly inhibit this pathway, leading to cell cycle arrest and apoptosis.

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that translates extracellular signals into cellular responses, including proliferation and differentiation.[9] The parent compound, 8-methoxycoumarin, has been shown to modulate melanogenesis by activating the p38 and JNK arms of the MAPK pathway while inhibiting ERK.[10][11] This established interaction suggests that the brominated derivative could also target components of this pathway, potentially leading to altered cellular outcomes in different contexts, such as cancer.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Antimicrobial Activity

Coumarins bearing methoxy groups have demonstrated notable antimicrobial activity against various foodborne pathogens.[12] The mechanism is often associated with the disruption of bacterial cell membrane integrity. The increased lipophilicity imparted by the bromine atom in this compound may enhance its ability to penetrate bacterial cell walls, suggesting it could be a promising candidate for development as an antimicrobial agent. Further studies are required to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.

Experimental Protocols

The following sections detail standardized protocols for the synthesis and biological evaluation of this compound and its analogues.

Synthesis Workflow

The synthesis of this compound typically involves the initial formation of the 7-methoxycoumarin core, followed by regioselective bromination.

Caption: General synthetic workflow for this compound.

Protocol for Bromination of 7-Methoxycoumarin:

-

Dissolve the 7-methoxycoumarin precursor (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (Br₂, typically 1.1 to 1.2 equivalents) in glacial acetic acid to the reaction mixture with stirring.

-

The reaction can be performed at room temperature or with gentle heating (e.g., 60 °C) to facilitate the reaction, which should be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water to remove acid residues, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified this compound.

-

Confirm the structure and purity using NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.

In Vitro Cytotoxicity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate overnight in a humidified atmosphere (37 °C, 5% CO₂).

-

Compound Treatment: Prepare stock solutions of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compound. Include wells for untreated controls and vehicle (DMSO) controls.

-

Incubation: Incubate the treated plates for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as 150 µL of DMSO, to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

While direct experimental data on this compound remains to be fully elucidated, the evidence from closely related analogues provides a strong foundation for predicting its biological activities. The compound is anticipated to be a potent anticancer agent, likely exerting its effects through the modulation of key oncogenic signaling pathways such as PI3K/Akt and MAPK. Furthermore, its structure suggests a potential for antimicrobial properties.

This technical guide serves to consolidate the existing knowledge and provide a framework for future investigation. The immediate priorities for research should include:

-

Direct Biological Screening: Performing comprehensive in vitro testing of this compound against a diverse panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.

-

Mechanism of Action Studies: Investigating its specific molecular targets and confirming its effects on the PI3K/Akt and MAPK pathways using techniques like Western blotting and kinase assays.

-

In Vivo Efficacy: Evaluating the therapeutic potential and toxicity profile of the compound in preclinical animal models of cancer and infectious disease.

The systematic exploration of this compound holds significant promise for the discovery of a novel therapeutic agent, and the protocols and data presented here offer a clear starting point for these research endeavors.

References

- 1. Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs [mdpi.com]

- 2. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Bromo-7-methoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Bromo-7-methoxycoumarin. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a detailed, predictive analysis based on established spectroscopic principles and data from closely related analogs. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of substituent effects on the coumarin scaffold, drawing comparisons with compounds such as 7-methoxycoumarin, various brominated coumarins, and other 8-substituted coumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.65 | d | ~ 9.5 | H-4 |

| ~ 7.40 | d | ~ 8.8 | H-5 |

| ~ 6.90 | d | ~ 8.8 | H-6 |

| ~ 6.25 | d | ~ 9.5 | H-3 |

| ~ 3.95 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.0 | C-2 (Carbonyl) |

| ~ 155.0 | C-7 |

| ~ 154.5 | C-8a |

| ~ 143.5 | C-4 |

| ~ 128.0 | C-5 |

| ~ 113.5 | C-4a |

| ~ 113.0 | C-3 |

| ~ 112.0 | C-6 |

| ~ 105.0 | C-8 |

| ~ 56.5 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2950-2980 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~ 1720-1740 | Strong | C=O stretch (α,β-unsaturated lactone) |

| ~ 1600-1620 | Strong | C=C stretch (aromatic and pyrone ring) |

| ~ 1500-1550 | Medium | C=C stretch (aromatic) |

| ~ 1250-1280 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~ 1020-1050 | Medium | Symmetric C-O-C stretch (aryl ether) |

| ~ 800-850 | Strong | C-H out-of-plane bending (aromatic) |

| ~ 550-650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 254/256 | High | [M]⁺˙ (Molecular ion peak, bromine isotopes) |

| 226/228 | Medium | [M - CO]⁺˙ |

| 211/213 | Medium | [M - CO - CH₃]⁺ |

| 147 | High | [M - Br - CO]⁺ |

| 132 | Medium | [M - Br - CO - CH₃]⁺ |

| 104 | Medium | [C₇H₄O]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of solid organic compounds like coumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Acquisition frequency: 400 MHz

-

Spectral width: -2 to 12 ppm

-

Pulse width: 30°

-

Acquisition time: 4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16

-

-

¹³C NMR:

-

Acquisition frequency: 100 MHz

-

Spectral width: 0 to 200 ppm

-

Pulse program: Proton-decoupled

-

Acquisition time: 1.5 seconds

-

Relaxation delay: 5 seconds

-

Number of scans: 1024

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm (CDCl₃) for ¹³C.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[1]

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[1]

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Ionization:

-

Mass Analysis:

-

The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the predicted fragmentation pathway.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted mass fragmentation pathway for this compound.

References

Solubility Profile of 8-Bromo-7-methoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 8-Bromo-7-methoxycoumarin, a compound of interest in various research and development fields. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document synthesizes qualitative information and data from structurally related compounds to offer a comprehensive solubility profile. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in various solvents, addressing a critical need for researchers working with this compound.

Estimated Solubility of this compound

For comparative purposes, the table below includes qualitative solubility information for this compound and quantitative data for the closely related compound, 4-Bromomethyl-7-methoxycoumarin. This information can serve as a preliminary guide for solvent selection in experimental work.

| Solvent | This compound (Qualitative) | 4-Bromomethyl-7-methoxycoumarin (Quantitative) |

| Chloroform | Soluble (Predicted) | Soluble, 20 mg/mL[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble (Predicted) | No data available |

| Ethanol | Sparingly Soluble to Soluble (Predicted) | No data available |

| Methanol | Sparingly Soluble to Soluble (Predicted) | No data available |

| Water | Insoluble to Sparingly Soluble (Predicted) | Insoluble[3] |

| Acetone | Soluble (Predicted) | No data available |

Note: The qualitative predictions for this compound are based on the general solubility of coumarin derivatives and the physicochemical properties imparted by the bromo and methoxy substituents.[4] Experimental verification is crucial for accurate solubility determination.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following methodology, adapted from established techniques for coumarin solubility determination, is recommended.[5][6]

Objective:

To determine the equilibrium solubility of this compound in a range of organic and aqueous solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., methanol, ethanol, acetone, chloroform, dimethyl sulfoxide, water) of analytical grade

-

Thermostatic shaker bath

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific solvent.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the bath temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any suspended particles.

-

-

Quantification of Solute Concentration:

-

Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound or by a validated HPLC method.

-

A standard calibration curve should be prepared using known concentrations of this compound in each solvent.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. 4-Bromomethyl-7-methoxycoumarin 97 35231-44-8 [sigmaaldrich.com]

- 2. 4-Bromomethyl-7-methoxycoumarin | 35231-44-8 [amp.chemicalbook.com]

- 3. 4-Bromomethyl-7-methoxycoumarin CAS#: 35231-44-8 [amp.chemicalbook.com]

- 4. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Photophysical Properties of 8-Bromo-7-methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 8-Bromo-7-methoxycoumarin and the detailed experimental protocols required for their determination. Despite a thorough review of the scientific literature, a complete, experimentally verified dataset for the specific photophysical parameters (absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime) of this compound could not be located. This document, therefore, serves as a foundational guide for researchers seeking to characterize this compound. It outlines the standard methodologies and theoretical considerations for the analysis of coumarin derivatives, enabling researchers to generate the necessary data.

Introduction to Coumarins and Their Photophysical Properties

Coumarins are a prominent class of heterocyclic compounds widely recognized for their significant fluorescent properties. Their core structure, a benzopyrone scaffold, can be readily functionalized at various positions to modulate their absorption and emission characteristics. The photophysical properties of coumarins are highly sensitive to their substitution pattern and the surrounding solvent environment. Generally, electron-donating groups at the 7-position, such as a methoxy group, and electron-withdrawing groups at the 3- or 4-positions enhance fluorescence. The introduction of a halogen, such as bromine, can influence the photophysical properties through the heavy-atom effect, which can promote intersystem crossing and potentially affect the fluorescence quantum yield and lifetime.

Predicted Photophysical Profile of this compound

Based on the general photophysical behavior of substituted coumarins, the following characteristics can be anticipated for this compound:

-

Absorption (λ_abs_): The presence of the 7-methoxy group is expected to result in an absorption maximum in the UVA region, likely between 320 nm and 360 nm.

-

Emission (λ_em_): Fluorescence emission is anticipated in the blue-to-green region of the visible spectrum, typically with a Stokes shift of 50-100 nm from the absorption maximum.

-

Fluorescence Quantum Yield (Φ_f_): The quantum yield will be highly dependent on the solvent and the extent to which the bromine atom at the 8-position introduces non-radiative decay pathways.

-

Fluorescence Lifetime (τ_f_): The fluorescence lifetime is expected to be in the nanosecond range, characteristic of many fluorescent organic dyes.

Data Presentation

As no comprehensive experimental data for this compound is currently available in the literature, the following table is presented as a template for researchers to populate upon experimental characterization. For comparative purposes, data for the related compound 7-methoxycoumarin-4-acetic acid is included.

| Photophysical Parameter | This compound (Anticipated) | 7-Methoxycoumarin-4-acetic acid (in Methanol) |

| Absorption Maximum (λ_abs_) | Data not available | 323.8 nm |

| Molar Extinction Coefficient (ε) | Data not available | 11,820 cm⁻¹M⁻¹ |

| Emission Maximum (λ_em_) | Data not available | ~381 nm |

| Fluorescence Quantum Yield (Φ_f_) | Data not available | 0.18 |

| Fluorescence Lifetime (τ_f_) | Data not available | Data not available |

Experimental Protocols

The following section details the standard experimental methodologies for the determination of the core photophysical properties of a fluorescent compound like this compound.

Sample Preparation

For accurate and reproducible photophysical measurements, proper sample preparation is critical.

-

Solvent Selection: A range of solvents of varying polarity (e.g., cyclohexane, dioxane, dichloromethane, acetonitrile, ethanol, methanol) should be used to assess the solvatochromic effects. All solvents must be of spectroscopic grade.

-

Concentration: For absorption measurements, a concentration that yields an absorbance value between 0.1 and 1.0 at the absorption maximum is typically used. For fluorescence measurements, to avoid inner filter effects, the absorbance at the excitation wavelength should be kept below 0.1.

-

Cuvettes: Standard 1 cm path length quartz cuvettes are used for both absorption and fluorescence measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Procedure:

-

A baseline is recorded with the cuvette filled with the solvent of choice.

-

The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-500 nm).

-

The wavelength of maximum absorbance (λ_abs_) is determined.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs_, c is the molar concentration, and l is the path length of the cuvette.

-

Steady-State Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum.

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator and a sensitive detector (e.g., a photomultiplier tube) is required.

-

Procedure:

-

The sample is excited at its absorption maximum (λ_abs_).

-

The emission spectrum is scanned over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).

-

The wavelength of maximum emission intensity (λ_em_) is determined.

-

It is crucial to correct the raw emission spectra for the wavelength-dependent sensitivity of the instrument.

-

Fluorescence Quantum Yield (Φ_f_) Determination

The fluorescence quantum yield is typically determined using a relative method, comparing the fluorescence of the sample to that of a well-characterized standard.

-

Standard Selection: A fluorescent standard with a known quantum yield and an emission range similar to the sample should be chosen. For blue-emitting coumarins, quinine sulfate in 0.1 N H₂SO₄ (Φ_f_ = 0.52) or Coumarin 153 are common standards.[1]

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorption and fluorescence emission spectra for all solutions.

-

Integrate the area under the corrected emission spectra.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ × (Slope_sample_ / Slope_std_) × (η_sample_² / η_std_²) where Φ_std_ is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τ_f_) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Procedure:

-

The sample is excited with short pulses of light at the absorption maximum.

-

The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

A histogram of the arrival times is built up, which represents the fluorescence decay profile.

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of Ludox in water).[1]

-

The fluorescence decay data is then deconvoluted with the IRF and fitted to an exponential decay model (single or multi-exponential) to extract the fluorescence lifetime (τ_f_).

-

Visualizations

The following diagrams illustrate the general workflows for the experimental determination of the photophysical properties of this compound.

Caption: Workflow for determining absorption and emission spectra.

Caption: Workflow for determining fluorescence quantum yield and lifetime.

Conclusion

While direct experimental data on the photophysical properties of this compound remains elusive in the current body of scientific literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its thorough characterization. The provided methodologies for absorption and fluorescence spectroscopy, quantum yield determination, and lifetime measurements represent the standard practices in the field and will enable researchers to generate high-quality, reproducible data. The anticipated photophysical profile suggests that this compound is likely a fluorescent molecule with properties that can be precisely determined using the outlined procedures. This document serves as a valuable resource for initiating and guiding the photophysical investigation of this and other novel coumarin derivatives.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural distribution, and biosynthesis of coumarin derivatives. It is designed to serve as a foundational resource for professionals in research, science, and drug development, offering detailed information on the origins and chemical diversity of this significant class of natural products.

Introduction: The Versatile Scaffold of Coumarins

Coumarins are a large and diverse class of phenolic secondary metabolites characterized by a benzopyrone (2H-1-benzopyran-2-one) core.[1][2] First identified in the 19th century, these compounds are widely distributed throughout the natural world, particularly in higher plants, but also in fungi and bacteria.[3][4][5] Their structural diversity gives rise to a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties.[1][2][3][6] This remarkable range of bioactivities has established coumarins as privileged scaffolds in medicinal chemistry and drug discovery.

A History of Discovery: From Fragrance to Pharmacology

The story of coumarin is a classic example of scientific inquiry building from simple observation to groundbreaking medical application.

-

1820: Coumarin was first isolated from tonka beans (Dipteryx odorata) by A. Vogel in Munich.[7] Independently in the same year, Nicholas Jean Baptiste Gaston Guibourt in France also isolated the substance and named it "coumarine," derived from "coumarou," the French word for the tonka bean.[7][8]

-

1868: The first chemical synthesis of coumarin was achieved by the English chemist Sir William Henry Perkin, a landmark achievement in organic chemistry.[7][9]

-

1920s: A mysterious and fatal hemorrhagic disease emerged in cattle in North America and Canada.[8][10] Veterinary pathologist Frank Schofield later connected the disease to the consumption of moldy sweet clover hay (Melilotus species).[11][12]

-

1940: After years of research at the University of Wisconsin, the laboratory of Karl Link successfully isolated the anticoagulant agent responsible for the cattle disease.[10][11] The compound was identified as 3,3'-methylenebis(4-hydroxycoumarin) and named dicoumarol .[13] This discovery revealed that a natural coumarin could be transformed by fungi into a potent Vitamin K antagonist.[8][11]

-

Post-1940s: The discovery of dicoumarol's mechanism of action paved the way for the development of related anticoagulant drugs, most notably warfarin, which became a cornerstone of thromboembolic therapy for decades.[1][10]

-

1987-1992: During a large-scale anti-HIV screening program by the National Cancer Institute (NCI), Calanolide A , a novel pyranocoumarin, was discovered in the leaves and twigs of Calophyllum lanigerum in Sarawak, Malaysia.[14][15] It was identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), sparking significant interest in coumarins as antiviral agents.[14][16]

Natural Occurrence of Coumarin Derivatives

Coumarins are widespread in the plant kingdom, found in roots, stems, leaves, flowers, fruits, and seeds.[17][18] They are particularly abundant in certain plant families, including the Apiaceae (Umbelliferae), Rutaceae, Fabaceae (Leguminosae), and Asteraceae.[19][20] Fungi, such as Aspergillus and Penicillium species, are also known to produce coumarin derivatives.[3][21]

Quantitative Data on Coumarin Content

The concentration of coumarins can vary significantly depending on the plant species, variety, and environmental conditions.[17] Cinnamon is one of the most well-known dietary sources, with different species containing vastly different amounts.

| Plant Source | Coumarin Derivative | Concentration Range | Reference(s) |

| Ceylon Cinnamon (Cinnamomum verum) | Coumarin | 0.005 to 0.090 mg/g | [7] |

| Chinese Cassia (Cinnamomum cassia) | Coumarin | 1.74 to 7.67 mg/g | [7] |

| Indonesian Cassia (C. burmannii) | Coumarin | 2.14 to 9.30 mg/g | [7] |

| Saigon Cassia (C. loureiroi) | Coumarin | 1.06 to 6.97 mg/g | [7] |

| Tonka Beans (Dipteryx odorata) | Coumarin | 1% to 3% of dry weight | [2] |

| Parsnip Root (Pastinaca sativa) | Psoralen, 8-MOP, 5-MOP | ~40 ppm (total) | [22] |

| Fruits of Peucedanum luxurians | Peucedanin | 45.64 mg/g | [23] |

Major Classes and Natural Sources

The structural diversity of coumarins is organized into several major classes based on their substitution patterns.

| Class | Key Derivatives | Representative Natural Sources | Reference(s) |

| Simple Coumarins | Coumarin, Umbelliferone, Esculetin, Scopoletin | Tonka Bean (Dipteryx odorata), Sweet Clover (Melilotus spp.), Apiaceae family (carrot, coriander), Horse Chestnut (Aesculus hippocastanum) | [7][21][24] |

| Furanocoumarins (Linear) | Psoralen, Bergapten, Xanthotoxin | Fig (Ficus carica), Parsnip (Pastinaca sativa), Celery (Apium graveolens), Psoralea corylifolia | [22][25] |

| Furanocoumarins (Angular) | Angelicin | Angelica archangelica, Psoralea species | [26][27] |

| Pyranocoumarins (Linear) | Xanthyletin, Seselin | Rutaceae family (e.g., Citrus species) | [28] |

| Pyranocoumarins (Angular) | Calanolide A, Costatolide | Calophyllum lanigerum, Calophyllum teysmannii | [14][15] |

| Bis-coumarins | Dicoumarol | Spoiled Sweet Clover (Melilotus spp.) (Fungal transformation) | [11] |

Biosynthesis of Coumarins

Coumarins are synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide array of phenolic secondary metabolites.[20][29]

The pathway begins with the amino acid L-phenylalanine .

-

Phenylalanine Ammonia-Lyase (PAL) deaminates L-phenylalanine to form cinnamic acid .

-

Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid .

-

The pathway then diverges. For coumarin biosynthesis, the critical step is the ortho-hydroxylation of the cinnamic acid derivative. This is primarily achieved by p-coumaroyl CoA 2'-hydroxylase (C2'H) , which converts p-coumaroyl-CoA into a hydroxylated intermediate.[29][30]

-

This intermediate then undergoes a trans/cis isomerization of the side chain, followed by spontaneous lactonization (ring closure) to form the characteristic benzopyrone core of umbelliferone , a central precursor for many other coumarins.[20][27]

Caption: General biosynthetic pathway of coumarins from L-phenylalanine.

From the central precursor umbelliferone, further enzymatic modifications such as prenylation, hydroxylation, and methylation lead to the vast array of furanocoumarins and pyranocoumarins found in nature.[27]

Caption: Logical relationships between major classes of coumarin derivatives.

Experimental Protocols: Isolation and Purification

The isolation of coumarins from natural sources is a critical first step for structural elucidation, bioactivity screening, and drug development. Methodologies vary depending on the specific compound and source material, but a general workflow is followed.

General Methodology

-

Extraction: The dried and powdered plant material is typically extracted with organic solvents of varying polarity. Common solvents include methanol, ethanol, chloroform, and petroleum ether.[31] Soxhlet extraction and maceration are frequently used techniques.[31][32] For furanocoumarins, petroleum ether can provide a good yield.[31]

-

Fractionation: The crude extract is often partitioned between immiscible solvents (e.g., n-hexane and methanol) to separate compounds based on polarity.

-

Chromatographic Purification: This is the most crucial stage.

-

Column Chromatography (CC): The crude fractions are subjected to column chromatography using stationary phases like silica gel or alumina. Elution is performed with a solvent gradient of increasing polarity (e.g., n-hexane-ethyl acetate mixtures).[31]

-

High-Performance Countercurrent Chromatography (HPCCC): This technique is highly effective for separating complex mixtures and has been successfully used to purify coumarins from Peucedanum species.[23]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to obtain highly pure compounds. Reverse-phase columns (e.g., C18) with methanol/water or acetonitrile/water mobile phases are commonly employed.

-

-

Structural Elucidation: The structure of the purified compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Vis Spectroscopy.

Caption: General experimental workflow for isolating coumarins from plants.

Mechanism of Action: The Vitamin K Antagonist Pathway

The discovery of dicoumarol's anticoagulant effect was a pivotal moment in medicine. This activity stems from its function as a Vitamin K antagonist.

Vitamin K is an essential cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate residues on several blood clotting factors (II, VII, IX, and X).[1] This carboxylation is necessary for them to become biologically active. During this process, Vitamin K is oxidized to Vitamin K epoxide. For the clotting cascade to continue, Vitamin K epoxide must be recycled back to its active, reduced form by the enzyme Vitamin K epoxide reductase (VKOR) .

Dicoumarol and its synthetic analogues (like warfarin) exert their anticoagulant effect by potently inhibiting VKOR.[1][13] This inhibition blocks the regeneration of active Vitamin K, leading to a depletion of the reduced form. Without sufficient active Vitamin K, the liver produces inactive, partially carboxylated clotting factors, thereby impairing the coagulation cascade and "thinning" the blood.[1]

Caption: Inhibition of the Vitamin K cycle by dicoumarol.

Conclusion

The discovery and study of naturally occurring coumarin derivatives have had a profound impact on medicine and pharmacology. From the serendipitous discovery of the anticoagulant dicoumarol to the targeted screening that identified the anti-HIV agent calanolide A, nature has repeatedly demonstrated the value of the coumarin scaffold. This guide highlights the rich history, widespread natural distribution, and biosynthetic origins of these compounds. For researchers and drug development professionals, a deep understanding of these fundamentals is essential for leveraging the immense chemical diversity of coumarins to discover and develop the next generation of therapeutic agents.

References

- 1. Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review : Oriental Journal of Chemistry [orientjchem.org]

- 7. Coumarin - Wikipedia [en.wikipedia.org]

- 8. Coumarin: The dual nature of a widespread plant compound â NaturalNews.com [naturalnews.com]

- 9. Coumarin | Natural Sources, Fragrance, Flavoring | Britannica [britannica.com]

- 10. hellenicjcardiol.org [hellenicjcardiol.org]

- 11. Dicoumarol - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 14. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calanolide A - Wikipedia [en.wikipedia.org]

- 16. asianjpr.com [asianjpr.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. sanad.iau.ir [sanad.iau.ir]

- 20. The Age of Coumarins in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 23. Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Aesculetin - Wikipedia [en.wikipedia.org]

- 25. Psoralen - Wikipedia [en.wikipedia.org]

- 26. Umbelliferone - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 30. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Biological Mechanisms of 8-Bromo-7-methoxycoumarin and Its Derivatives

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of action of novel compounds is paramount. This guide provides a detailed examination of the biological activities of 8-Bromo-7-methoxycoumarin and its closely related analogs, focusing on their anticancer, anti-inflammatory, and neuroprotective potential. The information presented herein is a synthesis of current scientific findings, offering a comprehensive resource for further investigation and development.

Core Mechanisms of Action

This compound and its derivatives exert their biological effects through a multi-pronged approach, primarily targeting key cellular pathways involved in cancer progression and inflammation. The core mechanisms include the induction of programmed cell death (apoptosis), disruption of the cell cycle, and modulation of critical signaling cascades.

Anticancer Activity

The anticancer properties of brominated 8-methoxycoumarin derivatives are significant, with studies highlighting their efficacy against various cancer cell lines, including breast and liver cancer.[1][2][3][4] The primary mechanisms underpinning this activity are:

-

Induction of Apoptosis: These compounds trigger the intrinsic apoptotic pathway, a crucial mechanism for eliminating cancerous cells. A key derivative, 5-bromo-8-methoxycoumarin-3-carboxamide, has been shown to significantly activate caspases-3 and -7, which are executioner caspases responsible for the biochemical and morphological changes associated with apoptosis.[2][3]

-

Cell Cycle Arrest: By interfering with the cell division cycle, these molecules can halt the proliferation of cancer cells. Flow cytometry analyses have revealed that treatment with these compounds can lead to an accumulation of cells in the G2/M and pre-G1 phases of the cell cycle, indicating a disruption of mitotic progression and induction of apoptosis.[3]

-

Inhibition of β-Tubulin Polymerization: Microtubules, formed by the polymerization of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Certain 8-methoxycoumarin derivatives have been found to inhibit the polymerization of β-tubulin.[2][3][5] This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis, a mechanism shared by successful anticancer drugs like paclitaxel.

-

Enzyme Inhibition:

-

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. Some 8-methoxycoumarin derivatives have demonstrated the ability to block aromatase activity.[5]

-

Sulfatase Inhibition: Steroid sulfatase (STS) is another enzyme involved in the production of active estrogens. Inhibition of STS is a promising therapeutic approach for hormone-dependent cancers.[5]

-

Anti-inflammatory and Neuroprotective Effects

Chronic inflammation is a key factor in the development of numerous diseases, including cancer and neurodegenerative disorders. Coumarin derivatives, including those with a methoxy group, have demonstrated significant anti-inflammatory properties.[6][7][8][9] The primary mechanisms include:

-

Inhibition of MAPK and NF-κB Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. 8-methoxycoumarin and its analogs have been shown to suppress the activation of these pathways.[7][9][10][11] This leads to a downstream reduction in the production of pro-inflammatory mediators.

-

Reduction of Pro-inflammatory Cytokines and Mediators: By inhibiting the MAPK and NF-κB pathways, these compounds decrease the expression and release of inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][8][9]

-

Neuroprotection: The anti-inflammatory effects of these compounds contribute to their neuroprotective potential. By mitigating neuroinflammation, which is implicated in the pathogenesis of diseases like Alzheimer's, these molecules may offer a therapeutic avenue for neurodegenerative conditions.[12]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of various 8-methoxycoumarin derivatives. This allows for a comparative analysis of their potency.

| Compound/Derivative | Target/Assay | Cell Line | IC50 Value | Reference |

| Bromo coumarin derivative | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 51.70 µM | [1] |

| 5-Bromo-8-methoxycoumarin-3-carboxamide | Antiproliferative Activity | HepG2 (Liver Cancer) | 0.9 µM | [2][3][4] |

| 8-Methoxycoumarin-3-carboxamide | Antiproliferative Activity | HepG2 (Liver Cancer) | 17 µM | [2] |

| N-acetyl 8-methoxycoumarin-3-carboxamide | Cytotoxic Activity | HepG2 (Liver Cancer) | 2.3 µM | [2] |

| 3-(5-(4-Chlorophenyl)oxazol-2-yl)-8-Methoxycoumarin | Cytotoxic Activity | MCF-7 | 9.165 µM | [5] |

| 3-(5-(4-Chlorophenyl)oxazol-2-yl)-8-Methoxycoumarin | Cytotoxic Activity | MDA-MB-231 | 12.65 µM | [5] |

| N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid | Cytotoxic Activity | MCF-7 | 6.621 µM | [5] |

| N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid | Cytotoxic Activity | MDA-MB-231 | 9.62 µM | [5] |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the investigation of this compound and its derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Cells are treated with the test compound for a specific duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

-

Staining: The fixed cells are washed and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound.

-

Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The population of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, caspases.

-

Cell Lysis: Treated and untreated cells are lysed to release their contents.

-

Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., caspase-3/7) is added to the cell lysates.

-

Incubation: The reaction is incubated to allow the caspase to cleave the substrate.

-

Signal Detection: The fluorescence or absorbance is measured using a plate reader.

-

Data Analysis: The caspase activity is calculated based on the signal intensity and normalized to the protein concentration.

β-Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescence-enhancing reporter is prepared.

-

Compound Addition: The test compound or a control is added to the reaction mixture.

-

Polymerization Induction: Polymerization is induced by raising the temperature.

-

Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

-

Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curve to that of the control.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Proteins are extracted from treated and untreated cells.

-

Protein Quantification: The total protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of p38, JNK, ERK, IκBα, and NF-κB).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Densitometry: The intensity of the bands is quantified to determine the relative protein expression levels.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs [mdpi.com]

- 6. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 8-Bromo-7-methoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 8-Bromo-7-methoxycoumarin, a synthetic coumarin derivative with potential as an anticancer agent. In the absence of direct experimental data for this specific compound, this document synthesizes findings from studies on structurally related molecules, including brominated 8-methoxycoumarin analogues and the flavonoid 8-bromo-7-methoxychrysin. This guide details the potential cytotoxic effects against various cancer cell lines, outlines relevant experimental protocols for assessing cytotoxicity, cell cycle progression, and apoptosis, and visualizes key experimental workflows and signaling pathways. The compiled data suggests that the 8-bromo-7-methoxy substitution pattern is a promising feature for anticancer activity, warranting further investigation of this compound.

Introduction